Acetic acid;cyclopentanethiol
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Overview
Description
Acetic acid;cyclopentanethiol is a compound that combines the properties of acetic acid and cyclopentanethiolIt is widely used in the chemical industry and as a food preservative . Cyclopentanethiol, on the other hand, is a sulfur-containing organic compound with a thiol group, known for its strong and often unpleasant odor . The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;cyclopentanethiol can be achieved through the addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range of 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range of 2:1 to 3:1. For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range of 3:1 to 4:1 .
Industrial Production Methods
Industrial production of acetic acid primarily involves the carbonylation of methanol via the Monsanto process, which has evolved into the Cavita process with various catalysts and process intensifications . Cyclopentanethiol can be produced through the reaction of cyclopentene with hydrogen sulfide in the presence of a catalyst .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;cyclopentanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group in cyclopentanethiol can be oxidized to form disulfides.
Reduction: The carboxylic acid group in acetic acid can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Alcohols and aldehydes.
Substitution: Thioethers and esters.
Scientific Research Applications
Acetic acid;cyclopentanethiol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use in biological assays.
Medicine: Explored for its potential therapeutic effects, including its role as an antioxidant.
Industry: Utilized in the production of perfumes, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid;cyclopentanethiol involves its interaction with various molecular targets. The thiol group can act as a nucleophile, participating in reactions with electrophiles. The carboxylic acid group can form hydrogen bonds and participate in acid-base reactions . These interactions can influence cellular processes and biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: Similar to cyclopentanethiol but with a simpler structure.
Propionic acid: Similar to acetic acid but with an additional carbon atom.
Thioacetic acid: Contains both a thiol and a carboxylic acid group, similar to acetic acid;cyclopentanethiol.
Uniqueness
This compound is unique due to the combination of a thiol group and a carboxylic acid group within a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Properties
Molecular Formula |
C7H14O2S |
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Molecular Weight |
162.25 g/mol |
IUPAC Name |
acetic acid;cyclopentanethiol |
InChI |
InChI=1S/C5H10S.C2H4O2/c6-5-3-1-2-4-5;1-2(3)4/h5-6H,1-4H2;1H3,(H,3,4) |
InChI Key |
BTQCQDAJXMGVLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CCC(C1)S |
Origin of Product |
United States |
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